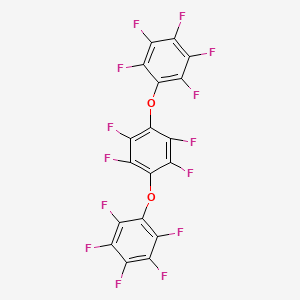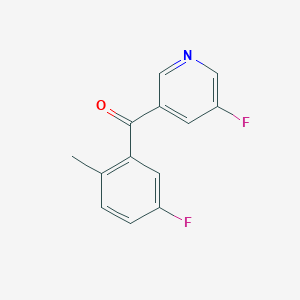
1,4-Bis(pentafluorophenoxy)tetrafluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(pentafluorophenoxy)tetrafluorobenzene is a chemical compound with the molecular formula C18F14O2 and a molecular weight of 514.17 g/mol . This compound is characterized by the presence of two pentafluorophenoxy groups attached to a tetrafluorobenzene core. It is known for its high fluorine content, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(pentafluorophenoxy)tetrafluorobenzene can be synthesized through the nucleophilic aromatic substitution reaction of 1,4-difluorotetrafluorobenzene with pentafluorophenol. The reaction typically involves the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(pentafluorophenoxy)tetrafluorobenzene primarily undergoes substitution reactions due to the presence of electron-withdrawing fluorine atoms. These reactions include nucleophilic aromatic substitution and electrophilic aromatic substitution .
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like DMSO or DMF at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents can be used.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic aromatic substitution with an alkoxide may yield an ether derivative, while electrophilic aromatic substitution with a halogen may result in a halogenated product .
Scientific Research Applications
1,4-Bis(pentafluorophenoxy)tetrafluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology and Medicine: While direct applications in biology and medicine are limited, its derivatives may be explored for potential use in drug development and diagnostic imaging due to their fluorine content.
Mechanism of Action
The mechanism of action of 1,4-Bis(pentafluorophenoxy)tetrafluorobenzene is primarily based on its ability to undergo substitution reactions. The electron-withdrawing fluorine atoms make the aromatic ring more susceptible to nucleophilic attack, facilitating the substitution process. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
1,4-Difluorotetrafluorobenzene: This compound serves as a precursor in the synthesis of 1,4-Bis(pentafluorophenoxy)tetrafluorobenzene and shares similar fluorine content.
Pentafluorophenol: Another precursor used in the synthesis, it contributes the pentafluorophenoxy groups to the final product.
Uniqueness
This compound is unique due to its combination of a tetrafluorobenzene core with two pentafluorophenoxy groups. This structure imparts distinct electronic properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
6804-37-1 |
|---|---|
Molecular Formula |
C18F14O2 |
Molecular Weight |
514.2 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)phenoxy]benzene |
InChI |
InChI=1S/C18F14O2/c19-1-3(21)7(25)15(8(26)4(1)22)33-17-11(29)13(31)18(14(32)12(17)30)34-16-9(27)5(23)2(20)6(24)10(16)28 |
InChI Key |
QUYRBEDFNGXEQH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)OC2=C(C(=C(C(=C2F)F)F)F)F)F)F)OC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-, sodium salt (1:1)](/img/structure/B12083638.png)
![3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B12083641.png)


![O-[2-(4-fluoro-3-methylphenyl)ethyl]hydroxylamine](/img/structure/B12083652.png)

![Hydrazine, [1-(2-methylphenyl)ethyl]-](/img/structure/B12083660.png)
